molecular formula C17H26N2O4S B2758187 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396884-36-8

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2758187
CAS RN: 1396884-36-8
M. Wt: 354.47
InChI Key: IBQBCKCNXZPZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the structure of this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperazine ring, an ethoxyphenyl group, and a sulfonyl group. The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Gold-Catalyzed Stereoselective Cycloadditions

The compound’s cyclopropyl and piperazine moieties make it an interesting candidate for gold-catalyzed reactions. Wang et al. reported a (4 + 4) cycloaddition strategy using gold catalysts. By intercepting in situ generated gold-furyl 1,4-dipoles with readily accessible precursors (anthranils and ortho-quinone methides), they achieved the synthesis of previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles. This method provides a reliable and divergent approach to constructing complex molecules .

Antibacterial Activity

Derivatives of this compound have shown promising antibacterial activity. For instance, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative exhibited significant growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). The MIC values were as low as 16 mg/mL, making it 16-fold more potent than standard antibiotics .

Plant Hormone Analogues

The cyclopropyl-ethanol scaffold resembles certain plant hormones. While not directly studied for this compound, exploring its potential as an indole-3-acetic acid analogue could be interesting. Indole-3-acetic acid is a plant hormone produced from tryptophan and plays a crucial role in plant growth and development .

Safety and Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate safety measures to prevent exposure.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its potential biological activity, and determination of its physical and chemical properties. For instance, a study has shown that benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation . This suggests that similar modifications could be explored with “1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol”.

properties

IUPAC Name

1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQBCKCNXZPZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

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